6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine
Overview
Description
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine , also known by its chemical formula C₁₆H₁₃N₅O₄ , is a synthetic organic compound. It belongs to the class of quinazoline derivatives and exhibits interesting pharmacological properties. Quinazolines are privileged scaffolds in medicinal chemistry, often found in physiologically active agents, including anticancer compounds .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the dimethoxy and nitrophenyl substituents onto the quinazoline core. While specific synthetic routes may vary, the general strategy includes condensation reactions, cyclization, and subsequent functional group modifications. Researchers have explored various synthetic pathways to access this compound and its analogs .
Molecular Structure Analysis
The molecular structure of This compound consists of a quinazoline ring system with two methoxy groups (at positions 6 and 7) and a nitrophenyl group (at position 3). The compound’s chemical structure is crucial for understanding its biological activity and interactions with cellular targets. Refer to Figure 1 for an illustration of the molecular structure .
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior play a pivotal role in its pharmacological properties. Researchers have investigated its reactions with various nucleophiles, electrophiles, and metal catalysts. These reactions provide insights into potential modifications for structure-activity relationship studies and drug design .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimalarial Drug Lead
Quinazolines, including derivatives like 6,7-dimethoxyquinazoline-2,4-diamines, have shown potential in treating various conditions including malaria. The synthesis and evaluation of these compounds have led to the discovery of promising drug leads with high antimalarial activity. A specific compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), was identified for its high antimalarial potential (Mizukawa et al., 2021).
Anti-tubercular Activity
4-Anilinoquinolines and 4-anilinoquinazolines have been screened for their potential as Mycobacterium tuberculosis inhibitors. A particular focus was on the 6,7-dimethoxy quinoline ring, which played a key role in inhibiting tuberculosis. One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited a significant minimum inhibitory concentration (MIC) value, indicating its potential as an anti-tubercular agent (Asquith et al., 2019).
EGFR Inhibition in Chordoma
Quinazoline-based kinase inhibitors, including 6,7-dimethoxyquinazoline derivatives, have been used to target non-small cell lung cancer (NSCLC) and chordomas. These compounds have been effective in engaging the epidermal growth factor receptor (EGFR) and showing activity in cellular models of NSCLC and chordomas. A specific compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, was identified as a potent inhibitor for the UCH-2 chordoma cell line (Asquith et al., 2019).
Antitumor Activity
Quinazoline derivatives, including 6,7-dimethoxy variants, have been synthesized and shown to possess antitumor activity. One study focused on the synthesis of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives and found some of these compounds to exhibit antiproliferative activity against Bcap-37 cells in vitro (Gui-ping, 2012).
Mechanism of Action
While the exact mechanism of action for 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine remains an active area of research, it likely involves interactions with specific cellular targets. Given its quinazoline scaffold, it may act as a kinase inhibitor, affecting signaling pathways crucial for cell growth, survival, and proliferation. Further studies are needed to elucidate its precise mode of action .
Safety and Hazards
As with any chemical compound, safety precautions are crucial during handling and experimentation. Researchers should follow standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Specific safety data (such as toxicity, carcinogenicity, and environmental impact) should be assessed based on experimental results and literature reports .
Properties
IUPAC Name |
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-4-3-5-11(6-10)20(21)22/h3-9H,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXLGBIMSTYMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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